4-Vinylcyclohexene

Übersicht

Beschreibung

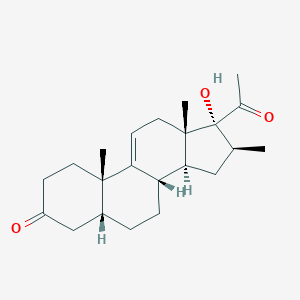

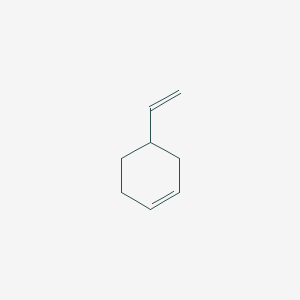

4-Vinylcyclohexene is an organic compound consisting of a vinyl group attached to the 4-position of the cyclohexene ring. It is a colorless liquid and is used mainly as the racemate. This compound is a precursor to vinylcyclohexene dioxide . It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer, indicating it is possibly carcinogenic to humans .

Wissenschaftliche Forschungsanwendungen

4-Vinylcyclohexene has several scientific research applications:

Safety and Hazards

4-VCH is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a Group 2B carcinogen by the IARC (“possibly carcinogenic to humans”) . Exposure to 4-VCH may cause irritation of the skin, respiratory tract, and eyes, and may cause headaches and other flu-like symptoms .

Zukünftige Richtungen

There are promising results for field application of synthetic steroids (levonorgestrel, quinestrol), chemosterilants (4-vinylcyclohexene diepoxide), and some plant extracts (triptolide) . For most fertility control agents, more research is essential to enable their efficient and cost-effective delivery such that rodent impacts at a population level are mitigated and food security is improved .

Wirkmechanismus

Target of Action

The primary target of 4-Vinylcyclohexene (VCD) is the ovarian granulosa cells, specifically the small pre-antral (primordial and primary) follicles . These cells play a critical role in supporting follicle development and hormone synthesis . VCD has been shown to cause selective destruction of these follicles in rats and mice .

Mode of Action

VCD interacts with its targets by accelerating the natural apoptotic process of atresia . This leads to the destruction of the granulosa cells and oocytes . The metabolite vinylcyclohexene diepoxide (VCD), whose ovotoxic effects have been clearly demonstrated, is thought to be responsible for the ovotoxic effects observed . Specifically, VCD directly interacts with the oocyte-associated c-kit receptor to inhibit its autophosphorylation, thereby impairing oocyte viability .

Biochemical Pathways

VCD affects several biochemical pathways. It triggers apoptosis by increasing oxidative stress in the ovary and suppresses connexin 43, which is also effective in the survival of granulosa cells . The cell survival c-kit/kit ligand signaling pathway is the direct target for VCD-induced ovotoxicity .

Pharmacokinetics

After oral administration to the rat and mouse, VCD is rapidly absorbed by the organism, with the highest accumulation in adipose tissue . The elimination half-times are in the range from 6 to 12 hours; the substance is eliminated mainly by the kidneys and lungs . The substance is epoxidized in the liver by microsomal mono-oxygenases, mainly in the ring but also to a lesser extent in the side group .

Result of Action

The result of VCD’s action is the selective destruction of ovarian small pre-antral follicles, leading to premature ovarian insufficiency (POI), which significantly impacts a woman’s physical health and fertility . This destruction is due to the induction of apoptosis by VCD .

Action Environment

VCD is a clear colorless liquid with a pungent smell that readily evaporates into the air . It is mainly used in organic synthesis of polymers and as an intermediate for the production of vinylcyclohexene dioxide . The ways VCH enters the animal body include ingestion, skin contact, and inhalation . Once it enters the body, the VCH can be metabolized by cytochrome p450 enzymes into VCD . The devastating effect of exposure to occupational chemicals such as VCD on fertility was demonstrated in this study .

Biochemische Analyse

Biochemical Properties

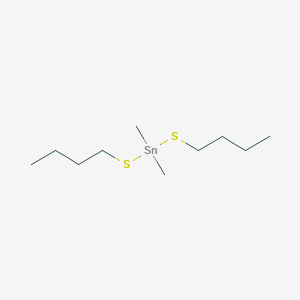

4-Vinylcyclohexene is produced by buta-1,3-diene dimerization in a Diels-Alder reaction . The reaction is conducted at 110 - 425 °C at pressures of 1.3 - 100 MPa in the presence of a catalyst . A mixture of silicon carbide and salts of copper or chromium comprises the catalyst .

Cellular Effects

This compound diepoxide (VCD), a metabolite of this compound, has been shown to cause selective destruction of ovarian small pre-antral (primordial and primary) follicles in rats and mice by accelerating the natural, apoptotic process of atresia . VCD low inhibits follicular apoptosis and regulates the Pten-PI3K-Foxo3a pathway .

Molecular Mechanism

The earliest observed effect of this compound is an inhibition of phosphorylation and nuclear localization of AKT in the oocyte of primordial and small primary follicles . This event is followed by reductions in KIT and FOXO3 protein subcellular distribution prior to changes in mRNA .

Temporal Effects in Laboratory Settings

The biochemical changes characteristic of apoptosis were observed at the earliest after 10 days intraperitoneal administration of vinylcyclo-hexene diepoxide doses of 80 mg/kg body weight and day .

Dosage Effects in Animal Models

VCD is also used as a research compound to chemically induce animal models of premature ovarian insufficiency (POI), and in related work, it was found that VCD apparently exhibits both dose- and duration-dependent opposing, hormone-like effects on the maintenance of the primordial follicle pool, follicle development, and ovulation induction .

Metabolic Pathways

Metabolism primarily involves oxidation to 4-vinylcyclohexane-1,2-epoxide, which is formed 13 times faster by liver microsomes from mice and twice as fast by those from rats than by human microsomes .

Transport and Distribution

This compound is distributed mainly to adipose tissue in rodents . The ethylene carbons are eliminated mainly in urine and expired air .

Subcellular Localization

The subcellular localization of cytochrome c was observed in the present study by immunohistochemistry. Relative to control, staining intensity was reduced ( P < 0.05) in the cytoplasm of granulosa cells only in stage 1 primary follicles in VCD-dosed rats .

Vorbereitungsmethoden

4-Vinylcyclohexene is primarily produced by the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is conducted at temperatures ranging from 110 to 425 degrees Celsius and pressures of 1.3 to 100 megapascals in the presence of a catalyst. A mixture of silicon carbide and salts of copper or chromium is used as the catalyst . Another method involves the cyclo-dimerization of butadiene in the presence of nitrosyl iron catalysts .

Analyse Chemischer Reaktionen

4-Vinylcyclohexene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form vinylcyclohexene dioxide.

Polymerization: It can undergo vinyl addition polymerization with ethylene using symmetrical metallocene catalysts combined with borate/TIBA.

Substitution: It can participate in substitution reactions where the vinyl group can be replaced by other functional groups under appropriate conditions.

Vergleich Mit ähnlichen Verbindungen

4-Vinylcyclohexene can be compared with other cyclic olefins such as:

Cyclohexene: Unlike this compound, cyclohexene does not have a vinyl group attached to the ring.

1,5-Cyclooctadiene: This compound is another product of butadiene dimerization but has a different ring structure.

Vinylcyclohexane: This compound has a similar structure but lacks the double bond in the ring.

This compound is unique due to its vinyl group attached to the cyclohexene ring, which imparts distinct chemical reactivity and applications .

Eigenschaften

IUPAC Name |

4-ethenylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDKZWKEPDTENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

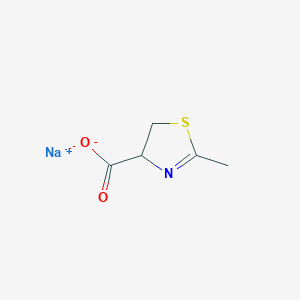

Canonical SMILES |

C=CC1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27053-88-9 | |

| Record name | Cyclohexene, 4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27053-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021437 | |

| Record name | 4-Vinylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Colorless to slightly yellow liquid with a sweet aromatic odor at 0.5 ppm; [AIHA], COLOURLESS LIQUID., Colorless liquid. | |

| Record name | Cyclohexene, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinyl cyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

128 °C @ 760 mm Hg, 128 °C, 259-261 °F | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

61 °F (Closed cup), 16 °C, 16 °C c.c., 60 °F | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with methanol, Soluble in ether, benzene, petroleum ether., In water, 50 mg/l @ 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble) | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8299 @ 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09, 0.83 | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.76 (Air= 1), Relative vapor density (air = 1): 3.7, 3.76 | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

15.7 [mmHg], 15.7 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 2.1, 15 mmHg at 77 °F | |

| Record name | 4-Vinyl cyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

VINYLALICYCLIC OLEFINS DESTROYED HEPATIC CYTOCHROME P450 FROM PHENOBARBITAL-PRETREATED MALE MICE, IN PRESENCE OF NADPH; THE LOSS OF THE ENZYME WAS ALWAYS ACCOMPANIED BY A QUANTITATIVELY CORRELATED LOSS OF MICROSOMAL HEME. THE COMPOUNDS (INCL 4-VINYL-1-CYCLOHEXENE) CAUSED MUCH SMALLER LOSSES OF CYTOCHROME P450 & HEME IN 3-METHYLCHOLANTHRENE-MICROSOMES THAN WITH PHENOBARBITAL ONES. THE EFFECT HAS BEEN SHOWN TO BE SPECIFIC FOR CYTOCHROME P450, IT IS NOT STIMULATED BY NADH, IT IS INHIBITED BY CARBON MONOXIDE, METYRAPONE, & IT SHOWS PSEUDO FIRST-ORDER KINETICS. THE EPOXIDES OF THE PARENT ACTIVE OLEFINS DID NOT INTERVENE IN THE DESTRUCTION OF THE ENZYME. THE INABILITY OF THE EPOXIDES RELATED TO THESE OLEFINS TO DESTROY CYTOCHROME P450 & THEIR STABILITY STRENGTHENS THE HYPOTHESIS THAT AN INTERMEDIATE ZWITTERION SPECIES IS RESPONSABLE FOR THE DESTRUCTIVE PROCESS BEFORE THE OXIRANE RING FORMATION. | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

100-40-3 | |

| Record name | Vinylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyl-1-cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Vinylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212JQJ15PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-108.9 °C, -109 °C, -150 °F | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-vinylcyclohexene (VCH) considered an ovarian toxicant?

A1: VCH is metabolized in the liver to its diepoxide metabolite, this compound diepoxide (VCD), which has been identified as the primary ovotoxic agent. [, , ] VCD specifically targets small pre-antral follicles (primordial and primary), leading to their destruction through accelerated atresia (apoptosis). [, ] This destruction of primordial follicles raises concerns about premature ovarian failure (early menopause) in women exposed to VCH. []

Q2: What is the mechanism behind VCD-induced ovotoxicity?

A2: Research suggests that VCD directly targets the oocyte-expressed tyrosine kinase receptor, KIT, which is critical for primordial and primary follicle survival. [, ] By inhibiting KIT autophosphorylation, VCD disrupts the KIT/KITL signaling pathway, ultimately leading to oocyte death and follicle loss. []

Q3: Does a single dose of VCD cause the same ovarian damage as repeated exposure?

A3: Interestingly, a single dose of VCD appears to have a protective effect on primary follicles in rats, slowing down the natural rate of atresia. [] This effect is in stark contrast to repeated VCD dosing, which accelerates atresia and causes significant follicle depletion. []

Q4: Are there species differences in susceptibility to VCH-induced ovarian toxicity?

A4: Yes, mice are more susceptible to VCH-induced ovarian toxicity and carcinogenicity than rats. [] This difference is partly attributed to a 4–6 fold higher rate of VCH bioactivation to VCH-1,2-epoxide in mouse liver microsomes compared to rats. [] This difference in metabolism highlights the importance of species-specific considerations in toxicological studies.

Q5: Is there a link between the chemical reactivity of VCH metabolites and their ovotoxicity?

A5: Studies have shown a correlation between the chemical reactivity of VCH metabolites and their ovotoxicity. [] VCH diepoxide exhibits higher chemical reactivity compared to its monoepoxide precursor, suggesting that the formation of diepoxide metabolites may be linked to the ovarian toxicity of VCH and related olefins. []

Q6: What are the long-term effects of VCH exposure?

A6: While a single dose of VCD might not be detrimental, repeated exposure to VCH can lead to long-term reproductive issues, especially in females. The destruction of primordial follicles can contribute to premature ovarian failure, potentially leading to infertility and early menopause. [, ]

Q7: What is being done to mitigate the risks associated with VCH exposure?

A7: Research is ongoing to understand the mechanisms of VCD-induced ovotoxicity and identify potential therapeutic interventions. Studies are also being conducted to develop sensitive biomarkers for early detection of ovarian damage caused by VCD. [, ] Furthermore, exploring safer alternatives and substitutes for VCH in industrial processes is crucial to minimize human and environmental exposure. [, ]

Q8: How is VCH metabolized in the body?

A8: VCH is primarily metabolized in the liver by cytochrome P450 enzymes (CYPs). [, ] The biotransformation process involves two sequential epoxidation steps: first, VCH is converted to its monoepoxide forms (1,2- and 7,8-VCH monoepoxide), and then further oxidized to the ultimately ovotoxic VCD. [, ]

Q9: Which CYP enzymes are primarily involved in VCH metabolism?

A9: Research suggests that CYP2E1 plays a crucial role in the ovarian metabolism of VCM to VCD. [] Additionally, CYP forms IIA and IIB are involved in the hepatic microsomal epoxidation of VCH, particularly in mice, contributing to their susceptibility to VCH-induced ovarian toxicity. []

Q10: Can VCD be detoxified in the body?

A10: Yes, microsomal epoxide hydrolase (mEH) can detoxify VCD by converting it to an inactive tetrol (4-(1,2-dihydroxy)ethyl-1,2-dihydroxycyclohexane). [] Interestingly, there may be a link between CYP2E1 and mEH gene expression in the ovary, suggesting a potential interplay between bioactivation and detoxification pathways. []

Q11: What is the molecular formula and weight of VCH?

A11: The molecular formula of VCH is C8H12, and its molecular weight is 108.18 g/mol.

Q12: What spectroscopic data are available for VCH?

A12: Studies have employed various spectroscopic techniques to analyze VCH and its derivatives. Infrared (IR) spectroscopy has been used to study the thermal decomposition of VCH and its reaction products. [] Nuclear magnetic resonance (NMR) spectroscopy has been valuable for structural characterization of VCH copolymers and studying its isomerization. [, ] Mass spectrometry techniques, including tandem mass spectrometry (MS/MS), have provided insights into the isomerization pathways of the VCH radical cation. []

Q13: Can VCH be used in polymerization reactions?

A13: Yes, VCH can be polymerized using catalysts like triethylaluminum-titanium tetrachloride. [] It can also undergo copolymerization with monomers such as p-chlorostyrene [] and ethylene. [] The regioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. []

Q14: Can VCH be used in the synthesis of other cyclic compounds?

A15: Yes, the Diels-Alder reaction of VCH with cyclopentadiene produces a minor adduct, 4-vinyltricyclo[6,2,1,0]undec-9-ene. [] This reaction highlights the reactivity of the endocyclic double bond in VCH, demonstrating its potential as a building block in organic synthesis. []

Q15: Have computational methods been applied to study VCH and its derivatives?

A16: Yes, Density Functional Theory (DFT) calculations have been used to investigate the potential energy surfaces of divinyltetramethylene diradical intermediates, which are relevant to the reactivity and isomerization pathways of VCH. [] These calculations provide valuable insights into the reaction mechanisms and product distributions observed experimentally.

Q16: How does the structure of VCH relate to its activity and toxicity?

A17: Structure-activity relationship (SAR) studies have shown that the presence of the diepoxide moiety in VCD is crucial for its ovotoxicity. [] Structural analogues of VCH with only one unsaturated site do not exhibit ovotoxicity, suggesting that the formation of a diepoxide metabolite is essential for the observed ovarian toxicity. []

Q17: Does VCH pose any environmental risks?

A18: VCH is a volatile organic compound released during tire curing and the production of various materials. [, ] Its presence in the environment raises concerns about potential ecotoxicological effects, including water and soil contamination. [] Therefore, understanding the environmental fate, degradation pathways, and potential risks associated with VCH is crucial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.